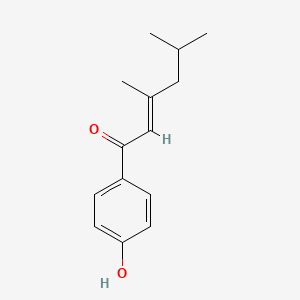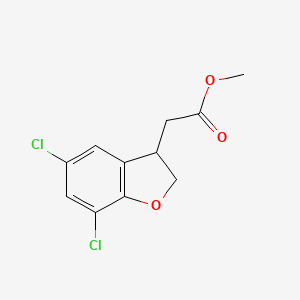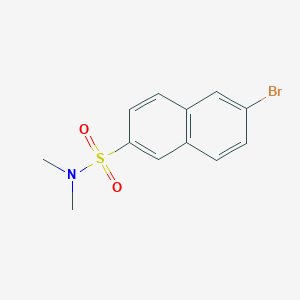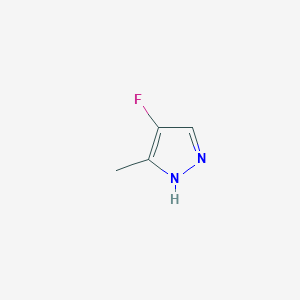
(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona es un compuesto orgánico caracterizado por la presencia de un grupo hidroxifenilo y una porción de hex-2-en-1-ona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona típicamente involucra reacciones de condensación aldólica. Un método común implica la reacción entre 4-hidroxibenzaldehído y 3,5-dimetilhexan-2-ona en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como hidróxido de sodio o hidróxido de potasio, y el producto se purifica mediante recristalización o cromatografía.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, es crucial para la síntesis a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
(E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El doble enlace en la porción de hex-2-en-1-ona se puede reducir para formar un compuesto saturado.
Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los haluros de alquilo o los cloruros de acilo se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Formación de 4-hidroxibenzaldehído o ácido 4-hidroxibenzoico.
Reducción: Formación de 1-(4-hidroxifenil)-3,5-dimetilhexan-1-ona.
Sustitución: Formación de varios derivados fenólicos sustituidos.
Aplicaciones Científicas De Investigación
(E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Investigado por sus potenciales efectos terapéuticos, como actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y productos químicos.
Mecanismo De Acción
El mecanismo de acción de (E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona implica su interacción con varios objetivos moleculares y vías. El grupo hidroxifenilo puede interactuar con enzimas y receptores, modulando su actividad. Además, la capacidad del compuesto para sufrir reacciones redox puede contribuir a sus efectos biológicos, como la eliminación de radicales libres y la inhibición del estrés oxidativo.
Comparación Con Compuestos Similares
Compuestos similares
(all-E)-1,7-bis(4-hidroxifenil)-1,4,6-heptatrien-3-ona: Otro compuesto con grupos hidroxifenilo y un sistema conjugado.
(E)-(4-hidroxifenil)acetaldehído oxima: Contiene un grupo hidroxifenilo y una porción de oxima.
Singularidad
(E)-1-(4-hidroxifenil)-3,5-dimetilhex-2-en-1-ona es único debido a sus características estructurales específicas, como la presencia de porciones tanto de hidroxifenilo como de hex-2-en-1-ona. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H18O2 |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
(E)-1-(4-hydroxyphenyl)-3,5-dimethylhex-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-10(2)8-11(3)9-14(16)12-4-6-13(15)7-5-12/h4-7,9-10,15H,8H2,1-3H3/b11-9+ |
Clave InChI |
ZMBMORSEJUWTHM-PKNBQFBNSA-N |
SMILES isomérico |
CC(C)C/C(=C/C(=O)C1=CC=C(C=C1)O)/C |
SMILES canónico |
CC(C)CC(=CC(=O)C1=CC=C(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[2-[2-[1-(4-Chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12291968.png)
![5-[[1-[4-(1-Hydroxyhexyl)phenyl]-5-oxopyrrolidin-2-yl]methoxymethyl]thiophene-2-carboxylic acid](/img/structure/B12291974.png)
![13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12291979.png)
![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenyl cyanate](/img/structure/B12291992.png)
![3-[3-(3-Hydroxy-2-piperidyl)acetonyl]-4(3h)-quinazolinone](/img/structure/B12291994.png)
![N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide](/img/structure/B12292002.png)
![N-(8-Hydroxy-2-(4-methoxyphenyl)-6-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B12292004.png)



![[(E)-5-[[6-[(2E,4E)-5-(4-hydroxy-7-methoxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292037.png)
![Sodium;3-[[4-methyl-1-(2-methylpropoxy)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12292039.png)
![17'-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-11',17'-diol](/img/structure/B12292045.png)
